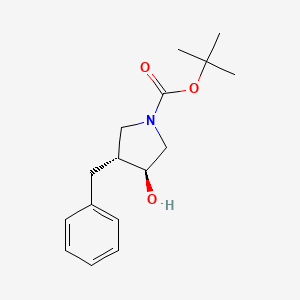

Tert-butyl (3R,4S)-3-benzyl-4-hydroxypyrrolidine-1-carboxylate

Description

Tert-butyl (3R,4S)-3-benzyl-4-hydroxypyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by a benzyl group at the 3-position, a hydroxyl group at the 4-position, and a tert-butyloxycarbonyl (Boc) protecting group. Its molecular formula is C₁₆H₂₃NO₃ with a molecular weight of 277.36 g/mol and a typical purity of ≥95% . The stereochemistry (3R,4S) and functional groups make it a versatile intermediate in pharmaceutical synthesis, particularly for designing protease inhibitors or neuromodulators.

Properties

IUPAC Name |

tert-butyl (3R,4S)-3-benzyl-4-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-10-13(14(18)11-17)9-12-7-5-4-6-8-12/h4-8,13-14,18H,9-11H2,1-3H3/t13-,14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANNMALSXCZGXFW-ZIAGYGMSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R,4S)-3-benzyl-4-hydroxypyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol or an amino acid derivative.

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

Hydroxylation: The hydroxyl group can be introduced through selective oxidation reactions.

Esterification: The final step involves the esterification of the nitrogen atom with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of the tert-butoxycarbonyl group into the pyrrolidine ring .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group or to convert the ester group to an alcohol.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Benzyl halides and nucleophiles such as amines or thiols are used for substitution reactions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Tert-butyl (3R,4S)-3-benzyl-4-hydroxypyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals

Mechanism of Action

The mechanism of action of tert-butyl (3R,4S)-3-benzyl-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the nature of the target. The presence of the hydroxyl and benzyl groups allows for specific binding interactions, while the tert-butyl ester group provides steric hindrance that can influence the compound’s reactivity and selectivity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Molecular Properties

The table below compares key structural and physicochemical properties of the target compound with its analogues:

Key Observations:

- Substituent Effects: The benzyl group in the target compound enhances lipophilicity compared to hydroxyl-rich analogues like (3R,4S)-3,4-dihydroxypyrrolidine-1-carboxylate . Trifluoromethyl and cyano groups (in and ) introduce strong electron-withdrawing effects, altering reactivity in nucleophilic substitutions . Ethynyl groups () enable click chemistry applications, a feature absent in the target compound .

Stereochemical Complexity :

- The (3R,4S) configuration is conserved across most analogues, ensuring consistency in chiral applications.

Pharmaceutical Relevance

- Target Compound : The benzyl-hydroxyl motif is common in protease inhibitor scaffolds (e.g., HIV-1 protease inhibitors).

- Trifluoromethyl analogue (): Fluorine atoms improve metabolic stability and bioavailability in CNS-targeting drugs .

- Chlorophenyl-carbamoyl derivative (): The chlorinated aromatic system is prevalent in antifungal and anticancer agents .

Analytical Characterization

- X-ray Crystallography : SHELX software (e.g., SHELXL, SHELXS) is widely used for resolving stereochemistry in analogues, as seen in single-crystal studies of related compounds .

- NMR Spectroscopy : Distinct ¹H/¹³C-NMR shifts differentiate substituents (e.g., benzyl protons at ~7 ppm vs. ethynyl protons at ~2-3 ppm) .

Biological Activity

Tert-butyl (3R,4S)-3-benzyl-4-hydroxypyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its pyrrolidine core, which is known for conferring various biological activities. The molecular formula is , with a molecular weight of 251.31 g/mol. The structural features include:

- A tert-butyl group that enhances lipophilicity.

- A benzyl substituent that may influence receptor interactions.

- A hydroxyl group that can participate in hydrogen bonding, potentially enhancing solubility and bioactivity.

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. The specific biological activities of this compound may include:

- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes such as arginase, which plays a role in the urea cycle and nitric oxide synthesis. This inhibition can lead to increased levels of nitric oxide, a signaling molecule involved in various physiological processes.

- Receptor Modulation: The compound may act as a modulator at various receptors, potentially influencing pathways related to pain, inflammation, and neuroprotection.

Pharmacological Studies

Several studies have explored the pharmacological effects of related compounds:

- Neuroprotective Effects: Compounds with a similar pyrrolidine structure have demonstrated neuroprotective properties in models of neurodegenerative diseases by modulating oxidative stress pathways and reducing apoptosis in neuronal cells.

- Anti-inflammatory Activity: Research has shown that related compounds can reduce pro-inflammatory cytokine production in vitro, suggesting potential applications in treating inflammatory conditions.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrrolidine derivatives. Key findings from the literature include:

- Substituent Effects: The presence of bulky groups like tert-butyl enhances lipophilicity and may improve cell membrane permeability, while hydroxyl groups can enhance binding affinity through hydrogen bonding interactions with target proteins.

- Chirality: The specific stereochemistry (3R,4S) is essential for maintaining biological activity. Changes in chirality can significantly affect receptor binding and overall efficacy.

Case Study 1: Neuroprotection

A study investigated the neuroprotective effects of a related pyrrolidine derivative in an animal model of Alzheimer's disease. Results showed that the compound reduced amyloid-beta plaque formation and improved cognitive function scores compared to controls.

Case Study 2: Anti-inflammatory Response

In vitro studies using macrophage cell lines demonstrated that treatment with similar compounds resulted in decreased levels of TNF-alpha and IL-6, key mediators of inflammation. This suggests potential therapeutic applications for treating chronic inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.